molecular formula C14H18N2O2 B12713181 2-Propoxy-3-propyl-4(3H)-quinazolinone CAS No. 213271-86-4

2-Propoxy-3-propyl-4(3H)-quinazolinone

Katalognummer: B12713181
CAS-Nummer: 213271-86-4
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: UQWLSCVKSAZQLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propoxy-3-propyl-4(3H)-quinazolinone is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxy-3-propyl-4(3H)-quinazolinone typically involves the condensation of appropriate aniline derivatives with orthoesters or formamides under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperatures. Specific details for the industrial production of this compound would require further research.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propoxy-3-propyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

    Substitution: The propoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Wirkmechanismus

The mechanism of action of 2-Propoxy-3-propyl-4(3H)-quinazolinone would depend on its specific biological activity. Generally, quinazolinone derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Propoxy-3-methyl-4(3H)-quinazolinone
  • 2-Propoxy-3-ethyl-4(3H)-quinazolinone
  • 2-Propoxy-3-butyl-4(3H)-quinazolinone

Uniqueness

2-Propoxy-3-propyl-4(3H)-quinazolinone may have unique properties due to the specific arrangement of its functional groups

Eigenschaften

CAS-Nummer

213271-86-4

Molekularformel

C14H18N2O2

Molekulargewicht

246.30 g/mol

IUPAC-Name

2-propoxy-3-propylquinazolin-4-one

InChI

InChI=1S/C14H18N2O2/c1-3-9-16-13(17)11-7-5-6-8-12(11)15-14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI-Schlüssel

UQWLSCVKSAZQLB-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.